N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

Chemical Identity and Nomenclature

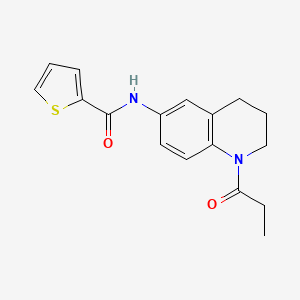

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is systematically identified by its Chemical Abstracts Service registry number 954081-65-3, establishing its unique chemical identity within the comprehensive database of known compounds. The molecular formula C₁₇H₁₈N₂O₂S reflects the compound's composition, indicating the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 314.40 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the compound's structural components through its descriptive name that identifies both the tetrahydroquinoline core and the thiophene-2-carboxamide substituent.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(C1=CC=CS1)NC2=CC3=C(N(C(CC)=O)CCC3)C=C2, which provides a standardized method for computational analysis and database searches. This linear notation system effectively captures the compound's three-dimensional molecular architecture in a format that facilitates chemical informatics applications and molecular modeling studies. The nomenclature also reflects the compound's classification as both an amide derivative, due to the presence of the carboxamide functional group, and a heterocyclic compound, owing to the incorporation of both nitrogen-containing tetrahydroquinoline and sulfur-containing thiophene ring systems.

The structural complexity of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide necessitates careful consideration of its stereochemical properties and conformational preferences. The tetrahydroquinoline moiety adopts a non-planar conformation due to the saturated nature of the six-membered ring, while the thiophene ring maintains its characteristic planar aromatic structure. The amide linkage between these two ring systems introduces rotational barriers that influence the compound's overall three-dimensional shape and potential interactions with biological targets. Understanding these structural features is crucial for predicting the compound's chemical behavior and biological activity profiles.

Historical Context in Heterocyclic Chemistry

The development of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide represents a culmination of decades of research in heterocyclic chemistry, particularly in the exploration of tetrahydroquinoline and thiophene derivatives. Tetrahydroquinoline compounds have garnered significant attention in medicinal chemistry due to their widespread occurrence in natural products and their established therapeutic potential. The progress in tetrahydroquinoline chemistry has been particularly noteworthy since 2010, with extensive research focusing on synthetic methodologies and biological applications that have led to the development of numerous derivatives with enhanced pharmacological properties.

The thiophene component of this compound draws its significance from the rich history of sulfur-containing heterocycles in pharmaceutical applications. Thiophene has emerged as a privileged pharmacophore in medicinal chemistry, ranking fourth among heterocyclic scaffolds in United States Food and Drug Administration drug approvals over the past decade. The versatility of thiophene-2-carboxylic acid derivatives has been demonstrated through their extensive use in coupling reactions and as building blocks for more complex molecular architectures. This historical precedent has established thiophene-containing compounds as valuable synthetic intermediates and biologically active molecules.

The synthesis approaches for thiophene derivatives have evolved from classical methods such as the Paal-Knorr synthesis and Gewald reaction to more sophisticated modern techniques that allow for greater functional group tolerance and improved yields. Similarly, tetrahydroquinoline synthesis has benefited from advances in catalytic hydrogenation methods, including asymmetric variants that enable the preparation of enantiomerically pure compounds. The convergence of these synthetic methodologies has facilitated the preparation of complex hybrid molecules like N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, which would have been challenging to access using earlier synthetic approaches.

Significance in Medicinal Chemistry and Drug Discovery

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exemplifies the strategic combination of two established pharmacophoric elements in contemporary drug discovery efforts. The tetrahydroquinoline scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives showing activity across multiple therapeutic areas including neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of the propanoyl group at the nitrogen position of the tetrahydroquinoline ring represents a common structural modification that can influence the compound's pharmacokinetic properties, metabolic stability, and receptor binding characteristics.

The thiophene-2-carboxamide component contributes significant medicinal chemistry value through its established track record in approved pharmaceutical agents. Analysis of United States Food and Drug Administration-approved drugs reveals that twenty-six drugs containing thiophene ring systems have received approval across diverse pharmacological categories, with particular prominence in anti-inflammatory, cardiovascular, and neurological applications. The electron-rich nature of thiophene rings and their bioisosteric properties enhance their capacity to interact with various biological targets, while their aromatic character contributes to favorable membrane permeability characteristics essential for drug-like molecules.

The structural design of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide incorporates several features that are advantageous for drug discovery applications. The compound's molecular weight of 314.40 grams per mole falls within the optimal range for oral bioavailability according to established drug-like property guidelines. The presence of hydrogen bond acceptor and donor groups provides opportunities for specific interactions with biological targets, while the lipophilic character contributed by the aromatic ring systems may facilitate cellular uptake and tissue distribution.

The compound's significance extends to its potential role in structure-activity relationship studies, where modifications to either the tetrahydroquinoline or thiophene components can be systematically explored to optimize biological activity and selectivity profiles. The modular nature of the molecule allows for independent optimization of each pharmacophoric element, enabling medicinal chemists to fine-tune the compound's properties for specific therapeutic applications. Research into related tetrahydroquinoline derivatives has demonstrated the importance of substitution patterns and functional group modifications in determining biological activity, suggesting that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide may serve as a valuable lead compound for further optimization efforts.

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPLROYNYHARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multicomponent reactions and functionalization strategies. One common synthetic route includes the condensation of 1,2,3,4-tetrahydroquinoline with propanoyl chloride to form the propanoyl derivative. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of thiophene compounds against human cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC₅₀ values in the range of 1.9 to 7.52 µg/mL, suggesting significant anticancer potential .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | HCT-116 | 5.0 |

| Compound D | MCF-7 | 7.52 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit significant activity against common pathogens.

Research on related compounds has shown:

- Antimicrobial Efficacy : Derivatives similar to N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide demonstrated substantial antimicrobial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

Enzyme Inhibition Studies

Studies have suggested that similar compounds can inhibit enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's. This inhibition could provide a therapeutic avenue for treating such conditions.

Synthesis and Derivative Development

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can be achieved through various methods involving thiophene derivatives. The development of new derivatives continues to be a focus area for enhancing biological activity.

Synthetic Pathway Summary

The synthetic strategy often involves:

- Formation of Thiophene Derivatives : Utilizing starting materials like thiophene carboxylic acids.

- Coupling Reactions : Employing coupling reagents to form amide bonds with tetrahydroquinoline derivatives.

- Characterization : Confirming structures through techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity . These interactions can lead to the modulation of biological processes, such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28)

- Structural Features : The 1-position is substituted with a 2-(piperidin-1-yl)ethyl group, and the 6-position carries a thiophene-2-carboximidamide (an amidine derivative).

- Key Differences: Unlike the target compound, this analogue replaces the propanoyl group with a piperidine-containing ethyl chain and substitutes the carboxamide with a carboximidamide.

- Synthesis : Prepared via HCl treatment of precursor 22 in MeOH/CH₂Cl₂, yielding a dihydrochloride salt .

N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31)

- Structural Features: Features an 8-fluoro modification on the tetrahydroquinoline core and a dimethylaminoethyl group at the 1-position.

N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g)

- Structural Features: A quinazolinone core (vs. tetrahydroquinoline) with isopropyl, methyl, and phenyl substituents.

- Key Differences: The quinazolinone scaffold alters ring saturation and electronic properties. Despite this, the thiophene-2-carboxamide moiety is retained, enabling comparable interactions with targets like EGFR (docking score: −9.41 kcal/mol) .

Functional Group Variations

Carboxamide vs. Carboximidamide

Stereochemical Considerations

- (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (35): Resolved into (S)- and (R)-enantiomers via chiral SFC (supercritical fluid chromatography). The (S)-enantiomer showed [α]²⁵₅₈₉ = −18.0° (c = 0.5 in MeOH), highlighting the impact of stereochemistry on physicochemical properties .

Key Observations :

- Carboximidamide derivatives (e.g., 28–31) demonstrate enhanced solubility and synthetic versatility, though their pharmacological profiles may diverge due to altered charge states .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 336.43 g/mol

- CAS Number : Not specifically listed; related compounds may have different CAS numbers.

The compound features a tetrahydroquinoline moiety linked to a thiophene ring via a carboxamide functional group, which may contribute to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, various tetrahydroquinoline compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 2.5 to 25 µg/mL, demonstrating superior efficacy compared to the standard chemotherapeutic agent Doxorubicin (IC50 = 37.5 µg/mL) . Although specific data on N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is limited, its structural similarity suggests potential anticancer properties.

The mechanism of action for tetrahydroquinoline derivatives often involves the inhibition of key signaling pathways in cancer cells. For example, some compounds have been reported to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . The presence of both the tetrahydroquinoline and thiophene rings may enhance interaction with biological targets due to increased lipophilicity and molecular flexibility.

Anti-inflammatory Properties

Tetrahydroquinoline derivatives have also shown promise in treating inflammatory conditions. Research indicates that these compounds can modulate immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways . This property is particularly relevant in autoimmune diseases where inflammation plays a critical role.

Study 1: Antitumor Efficacy

In a study evaluating various tetrahydroquinoline derivatives, several compounds were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced antitumor activity . Although N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide was not explicitly studied, its structural analogs showed promising results.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of tetrahydroquinoline derivatives in animal models of rheumatoid arthritis. The findings demonstrated that these compounds could reduce joint swelling and pain by downregulating inflammatory mediators . This suggests that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide may possess similar therapeutic effects.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step organic reactions. For example, intermediates like tetrahydroquinoline derivatives are functionalized using coupling agents (e.g., thiophene-2-carboxamide). Key steps include:

- Amide bond formation : Reacting thiophene-2-carboxylic acid derivatives with amines under coupling conditions (e.g., EDC/HOBt) .

- Propanoylation : Introducing the propanoyl group via acylation reactions, monitored by TLC or HPLC for completion .

- Characterization : Intermediates are validated using / NMR (confirming substituent integration) and mass spectrometry (ESI-MS for molecular ion peaks). Purity is assessed via HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 1.0–2.5 ppm). NMR confirms carbonyl carbons (e.g., amide C=O at ~165–170 ppm) .

- Mass Spectrometry : ESI-MS provides molecular weight confirmation (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, MeOH/HO gradients) ensures purity. Adjust pH with 0.1% TFA to improve peak resolution .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodology :

- Salt formation : Convert the free base to dihydrochloride salts using HCl in MeOH/CHCl, enhancing aqueous solubility. Monitor pH to avoid degradation .

- Stability studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Use LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomers of structurally related tetrahydroquinoline derivatives?

- Methodology :

- Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO (0.2% diethylamine) at 100 bar. Optimize flow rate (50 mL/min) and injection volume (3 mL) for baseline separation. Assign stereochemistry via optical rotation ([α]) and X-ray crystallography .

- Enantiomer characterization : Validate enantiopurity (>99% ee) via chiral HPLC and correlate with biological activity (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Methodology :

- Assay standardization : Compare activity under uniform conditions (e.g., recombinant human iNOS, eNOS, and nNOS expressed in Sf9 cells). Control variables like ATP concentration and incubation time .

- Mechanistic studies : Use surface plasmon resonance (SPR) or ITC to measure binding affinities. Correlate with cellular uptake (e.g., LC-MS/MS quantification in lysates) to explain potency variations .

Q. How do structural modifications (e.g., propanoyl vs. cyclopropanecarbonyl groups) impact target binding and selectivity?

- Methodology :

- SAR analysis : Synthesize analogs (e.g., N-[4-(1-cyclopropanecarbonyl-...)thiazol-2-yl]-...benzamide) and compare IC values in enzyme assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like ABA receptors .

- Crystallographic refinement : Solve co-crystal structures (e.g., with PYL2/HAB1) using SHELX programs. Analyze hydrogen bonds and hydrophobic interactions to guide design .

Q. What experimental designs mitigate low yields in multi-step syntheses?

- Methodology :

- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) using DoE (Design of Experiments). For example, LiAlH reduction in THF improves yields of amine intermediates .

- Workflow integration : Implement flow chemistry for exothermic steps (e.g., acylations) to enhance reproducibility and scale-up potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.